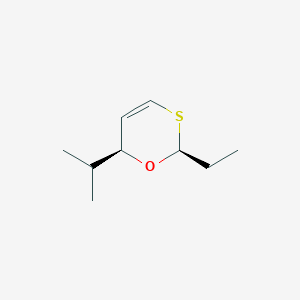
1,4-Butanediol dimethylacrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Butanediol dimethylacrylate is a versatile chemical compound known for its applications in various industries. It is a diester of methacrylic acid and 1,4-butanediol, and it is commonly used as a cross-linking agent in polymer chemistry. This compound is valued for its ability to form durable and flexible films, making it a crucial component in many formulations .
Preparation Methods
1,4-Butanediol dimethylacrylate can be synthesized through the esterification of 1,4-butanediol with methacrylic acid. The reaction typically involves the use of a catalyst and a polymerization inhibitor to ensure high yield and purity. One common method involves the use of an organic tin catalyst and a composite polymerization inhibitor . The reaction conditions are usually mild, and the process can be carried out at temperatures around 125°C . Industrial production methods often employ transesterification processes using catalysts such as lithium and calcium compounds .
Chemical Reactions Analysis
1,4-Butanediol dimethylacrylate undergoes various chemical reactions, including:
Oxidation: It can be used in the oxidation of alcohols to carbonyl compounds.
Epoxidation: It is employed in the epoxidation of olefins.
Polymerization: It acts as a cross-linking agent in the polymerization of methacrylate-based polymers.
Common reagents used in these reactions include tertiary butyl hydroperoxide for oxidation and various catalysts for polymerization. The major products formed from these reactions are typically cross-linked polymers and epoxides .
Scientific Research Applications
1,4-Butanediol dimethylacrylate has a wide range of applications in scientific research:
Chemistry: It is used in the formulation and polymerization of high-performance polymer foams.
Biology: It is utilized in the development of nanohybrid elastomers for medical device adhesives.
Medicine: It is a component in dental composite materials and sealants.
Industry: It is used in the production of optical plastics, adhesives, and coatings.
Mechanism of Action
The primary mechanism of action of 1,4-Butanediol dimethylacrylate involves its ability to form cross-linked polymer networks. When included in a formulation, it helps create a thin, continuous layer on surfaces, providing durability and flexibility . This compound interacts with various molecular targets, including integrins, to exert its effects .
Comparison with Similar Compounds
1,4-Butanediol dimethylacrylate is unique due to its specific chemical structure and properties. Similar compounds include:
1,4-Butanediol diacrylate: Used in similar applications but with different reactivity.
1,3-Butanediol dimethacrylate: Another methacrylate ester with slightly different properties.
Ethylene glycol dimethacrylate: Commonly used as a cross-linking agent in polymer chemistry.
These compounds share similar applications but differ in their chemical structures and specific properties, making this compound unique in its versatility and performance.
Properties
CAS No. |
148390-75-4 |
|---|---|
Molecular Formula |
C7H14N2O |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S)-Methyl 2-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B1176149.png)

